4-hydroxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of a hydroxyl group attached to a benzamide structure, which is further substituted with a pyridin-2-yl group
Safety and Hazards
Future Directions
N-pyridin-2-yl benzamide analogues have been identified as potential lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests that “4-hydroxy-N-(pyridin-2-yl)benzamide” and similar compounds could have potential applications in diabetes management.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC .
Biochemical Pathways
Similar compounds have been shown to affect the nf-kappab pathway .
Result of Action
Similar compounds have been shown to have substantial antiviral activity .
Action Environment
The synthesis of this compound is performed under optimal conditions at 80 °c over 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For instance, a bimetallic Fe2Ni-BDC MOF has been shown to effectively catalyze the amidation reaction between 2-aminopyridine and 4-hydroxybenzoic acid, providing high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-hydroxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: Contains a chlorine atom and a different substitution pattern on the pyridine ring.
Uniqueness
4-hydroxy-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMHJVCJGXMNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.